
1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a methoxy group attached to a phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
The synthesis of 1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methoxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde group of 5-bromo-2-methoxybenzaldehyde is reacted with pyrrolidine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.
Protection: The resulting pyrrolidine is then protected with a tert-butoxycarbonyl (Boc) group to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
化学反应分析
1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a nucleophile can yield a variety of functionalized pyrrolidines.
科学研究应用
1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The presence of the Boc protecting group and the bromine atom allows for selective binding and reactivity with these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
相似化合物的比较
1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine can be compared with similar compounds such as:
1-Boc-3-(2-bromo-5-methoxyphenyl)pyrrolidine: This compound has a similar structure but with the bromine and methoxy groups in different positions on the phenyl ring.
1-Boc-3-(5-chloro-2-methoxyphenyl)pyrrolidine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
1-Boc-3-(5-bromo-2-hydroxyphenyl)pyrrolidine: This compound has a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides versatility in synthetic applications and biological studies.
属性
分子式 |
C16H22BrNO3 |
|---|---|
分子量 |
356.25 g/mol |
IUPAC 名称 |
tert-butyl 3-(5-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-11(10-18)13-9-12(17)5-6-14(13)20-4/h5-6,9,11H,7-8,10H2,1-4H3 |
InChI 键 |
CSARHUXRTZTHSC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


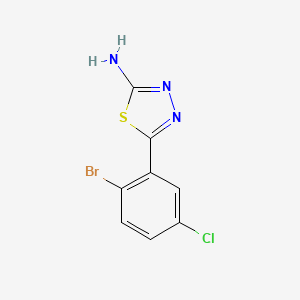
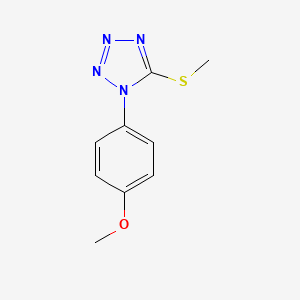


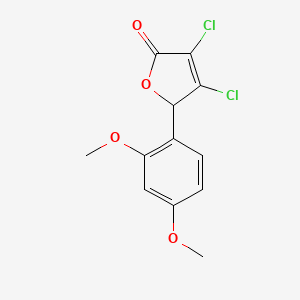
![9-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13684408.png)
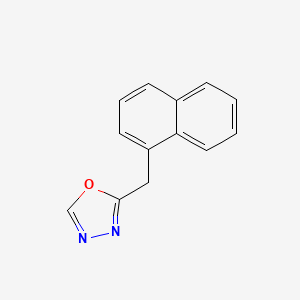
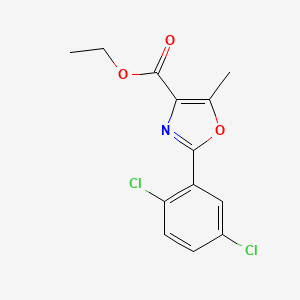
![[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13684434.png)

![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
![[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)
